molecular formula C12H18ClN4O4PS B146195 Thiamine monophosphate chloride CAS No. 532-40-1

Thiamine monophosphate chloride

Cat. No. B146195
CAS RN: 532-40-1
M. Wt: 380.79 g/mol
InChI Key: GUGWNSHJDUEHNJ-UHFFFAOYSA-N
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Description

Thiamine monophosphate chloride (TMP) is a derivative of thiamine (vitamin B1) that plays a crucial role in various biological processes. It is a phosphorylated form of thiamine and is involved in the metabolism of carbohydrates and amino acids. TMP is known for its stability and bioavailability, making it an important compound in the study of thiamine's physiological and pharmacological effects .

Synthesis Analysis

The synthesis of TMP and its derivatives has been explored in several studies. A notable derivative, S-Benzoylthiamine O-monophosphate, has been synthesized and shown to possess thiamine-like activity and improved absorption in organisms, especially when administered orally . Additionally, stable analogues of thiamine di- and triphosphate have been synthesized to probe new phosphorylation pathways, highlighting the importance of TMP in biochemical research .

Molecular Structure Analysis

The molecular structure of TMP and its complexes has been extensively studied using X-ray crystallography and spectroscopic methods. For instance, the crystal structure of complexes formed with heavy metals such as Hg(2+) has been solved, revealing the binding sites and the conformation of the ligands . Similarly, the structure of TMP in various anion salts has been characterized, showing the typical F conformation and the anion-bridging interactions involving the pyrimidine and thiazolium rings .

Chemical Reactions Analysis

TMP is known to interact with various metal ions, forming complexes that have been characterized by elemental analyses, conductivity measurements, and NMR spectroscopy. These interactions often involve the coordination of the metal ions to the N(1') of the pyrimidine ring of thiamine . The reaction of TMP with platinum compounds has also been studied, leading to the formation of metal complexes and salt-type compounds with distinct host-guest-like interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMP and its derivatives have been investigated through various analytical techniques. Polarographic methods have been proposed for estimating thiamine and its phosphate esters, including TMP, in samples . High-performance liquid chromatography has been utilized for the sensitive analysis of thiamine compounds, including TMP, in excitable tissues, which may be useful for studying the role of thiamine at the molecular level .

Relevant Case Studies

Several case studies have highlighted the importance of TMP in biological systems. For example, the interactions of TMP with polymeric halogenomercurate anions have been studied, revealing the structural features of the resulting complexes and their potential biological implications . The coordination of thiamine diphosphate with methylphenyltin dichloride, which involves the terminal phosphate group, provides insights into the coordination chemistry of thiamine phosphates .

Scientific Research Applications

Thiamine Derivatives in Human Biopsies and Cells

Thiamine monophosphate (ThMP), along with other thiamine derivatives like ThDP and ThTP, play crucial roles in human tissues. ThMP is present in many human tissues, including fetal tissue and cultured cells. The study of thiamine status in humans reveals the distribution of these derivatives in various biopsies, body fluids, and cell lines (Gangolf et al., 2010).

Chromatographic Assessment for Thiamine Homeostasis

An ion pair liquid chromatography method was developed for determining thiamine and its in vivo phosphorylation products, including ThMP. This method is essential for biological applications in cell culture models, providing insights into thiamine homeostasis (Basiri et al., 2016).

Association with Depressive Symptoms

A study on older Chinese adults found an inverse association between thiamine nutritional status, including ThMP, and depressive symptoms. This suggests a significant role of thiamine and its derivatives in mental health (Zhang et al., 2013).

Thiamine in Anion Coordination Chemistry

Research into the crystal structures of anion salts of ThMP reveals its role as a cationic host in anion coordination chemistry. This study provides insights into the self-assembled and higher-ordered structures of ThMP (Hu et al., 2000).

Supramolecular Compounds with ThMP

Studies on supramolecular compounds involving ThMP show its potential in forming abundant inter- and intrahydrogen bonds in the molecules, contributing to our understanding of thiamine's reaction activity and molecular electronic configuration (Zhang et al., 2014).

Stability and Reaction Kinetics of Thiamine Salts

Research comparing the stability of different thiamine salts, including ThMP, in solution, provides valuable information on their chemical stability, essential for their application in enriching and fortifying food products (Voelker et al., 2018).

Antinociceptive Effects of Thiamine

A study on the antinociceptive effects of ThMP highlights its role in pain inhibition, revealing the enzymes involved in its dephosphorylation and conversion processes (Hurt et al., 2012).

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

Phosphorylation chemistry, which includes the study of compounds like Thiamine monophosphate chloride, is an essential methodology with significant impact on the biological sciences . The wide medical application of thiamine and its synthetic forms, including Thiamine monophosphate chloride, makes this topic of high importance for medicine and pharmacology, including the therapy of neurodegenerative diseases .

properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4O4PS.ClH/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGWNSHJDUEHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN4O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046397
Record name Thiamine monophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monophosphothiamine

CAS RN

532-40-1
Record name Thiamine monophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Monophosphothiamine [INN:DCF]
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Record name Monophosphothiamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16023
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Record name Thiamine monophosphate
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Record name Monophosphothiamine
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Record name MONOPHOSPHOTHIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
F Aguilar, UR Charrondiere, B Dusemund, P Galtier… - EFSA …, 2008 - cris.unibo.it
… Thiamine monophosphate chloride and thiamine … carried out with thiamine monophosphate chloride and thiamine … long term toxicity of thiamine monophosphate chloride and thiamine …
Number of citations: 8 cris.unibo.it
K Dodi, IP Gerothanassis, N Hadjiliadis… - Inorganic …, 1996 - ACS Publications
… Thiamine monophosphate chloride was purchased from … 2-(α-Hydroxybenzyl)thiamine monophosphate chloride was … using thiamine monophosphate chloride as the starting material. …
Number of citations: 21 pubs.acs.org
H Ihara, N Hashizume, A Hirano, L Wang… - Journal of Analytical …, 2002 - plaza.umin.ac.jp
Analytical results for thiamine and its phosphate esters are dependent on the purity of the standard solutions prepared from these materials. Our sources of reagents were Wako Pure …
Number of citations: 3 plaza.umin.ac.jp
European Food Safety Authority (EFSA) - EFSA Journal, 2008 - Wiley Online Library
… There have been no toxicological studies carried out with thiamine monophosphate chloride … term toxicity of thiamine monophosphate chloride and thiamine pyrophosphate chloride. …
Number of citations: 4 efsa.onlinelibrary.wiley.com
H NISHINO, A IWASHIMA, Y NOSE - Journal of Nutritional Science …, 1973 - jstage.jst.go.jp
As shown in Fig. la, when the purified enzyme was exhaustively dialyzed to eliminate contaminating monovalent cations, such as K+ and NH4+, no enzyme activity was detected at all, …
Number of citations: 1 www.jstage.jst.go.jp
PW Defibaugh - Journal of the Association of Official Analytical …, 1987 - academic.oup.com
Seven commercially available enzymes were studied for suitability as substitutes in the AOAC thiamine determination, because the enzyme Takadiastase used in the method has not …
Number of citations: 19 academic.oup.com
G Rindi, L De Giuseppe, G Sciorelli - The Journal of Nutrition, 1968 - academic.oup.com
In plasma of normal rats the presence of thiamine monophosphate, in a completely dialyzable form, was demonstrated by chromatographic procedures. Its content (16.2 ± 0.47 µg/100 …
Number of citations: 27 academic.oup.com
SB Brown, DC Honeyfield… - Early life stage mortality …, 1998 - fisheries.org
… -nm emission wavelength) after chromatography of a standard sample containing 8.4 pmol of thiamine pyrophosphate chloride (TPP), 10.3 pmol of thiamine monophosphate chloride (…
Number of citations: 119 fisheries.org
EFSA Panel on Additives and Products or … - EFSA …, 2011 - Wiley Online Library
… Nutrient Sources added to food on Benfotiamine, thiamine monophosphate chloride and thiamine pyrophosphate chloride, as sources of vitamin B1 added for nutritional purposes to …
Number of citations: 6 efsa.onlinelibrary.wiley.com
H Nishino - The Journal of Biochemistry, 1972 - jstage.jst.go.jp
… Thiamine chloride hydrochloride and thiamine monophosphate chloride were kindly supplied by Dr. Yurugi of Takeda Chemical Industries, Osaka, Japan. …
Number of citations: 21 www.jstage.jst.go.jp

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